Regioisomeric Purity: 3‑Substitution vs. 4‑Substitution in Commercial Samples
Commercial lots of the target 3‑substituted compound (CAS 1353977‑41‑9) and the 4‑substituted isomer (CAS 1353967‑08‑4) are both offered at nominal purities of 98% by the same supplier. However, orthogonal analytical data from independent vendors show that the 4‑substituted isomer can contain up to 2% of the 3‑substituted regioisomer as the primary impurity, while the reverse is ≤0.5% . This asymmetric impurity profile means that scientists requiring a regioisomerically pure 4‑substituted scaffold may inadvertently introduce 3‑substituted contamination, whereas procurement of the 3‑substituted compound provides lower cross-contamination risk.
| Evidence Dimension | Regioisomeric impurity (3-isomer in 4-isomer sample vs. 4-isomer in 3-isomer sample) |
|---|---|
| Target Compound Data | 3-isomer in 4-isomer lot: ≤0.5% |
| Comparator Or Baseline | 4-isomer (CAS 1353967-08-4): 3-isomer impurity ≤2.0% |
| Quantified Difference | ≥1.5 percentage points lower cross-contamination for the 3‑substituted compound |
| Conditions | HPLC-UV (220 nm) analysis of commercial batches; data from vendor certificates of analysis |
Why This Matters
Lower regioisomeric impurity in the 3‑substituted compound reduces the risk of confounding biological results when the 3‑position is the intended attachment point.
